1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Design ADME Property Prediction

Low-purity fragments compromise biophysical assay reproducibility. 1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid (CAS 1156151-54-0) addresses this: • ≥95% purity (ISO-certified NLT 98% grades available for sensitive SPR/DSF/ITC assays) • Rule-of-three compliant fragment (MW 200.23, XLogP3 -2.7, TPSA 69.6 Ų) minimizes aggregation false positives • Free carboxylic acid enables rapid amide/ester conjugation and pH-dependent solubility modulation • N-Methylamide side chain provides a defined hydrogen-bonding motif for serine hydrolase inhibitor SAR Supplied with full quality documentation for hit confirmation workflows.

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
Cat. No. B11818657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCNC(=O)CN1CCC(CC1)C(=O)O
InChIInChI=1S/C9H16N2O3/c1-10-8(12)6-11-4-2-7(3-5-11)9(13)14/h7H,2-6H2,1H3,(H,10,12)(H,13,14)
InChIKeyVKFKDKZJQRLNOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid: Physicochemical and Structural Baseline


1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid (CAS 1156151-54-0, molecular formula C₉H₁₆N₂O₃, MW 200.23 g/mol) is a heterocyclic piperidine derivative bearing a 4-carboxylic acid group and an N-substituted methylamino-oxoethyl side chain . The compound is supplied as a research-grade building block by multiple vendors at purities reaching NLT 98% (MolCore) or ≥95% (AKSci) , and its computed physicochemical profile includes an XLogP3 of −2.7, a topological polar surface area (TPSA) of 69.6 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1], positioning it as a small, polar scaffold suitable for fragment-based elaboration in medicinal chemistry programs.

Fragment-based library building block: MW 200.23, 14 heavy atoms, rule-of-three compliant scaffold
Ionizable carboxylic acid handle: predicted pKa ~4 enables salt formation and pH-dependent solubility modulation
N-methylamide pharmacophore: defined hydrogen-bonding motif relevant to serine hydrolase inhibitor design

1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid: Structural Uniqueness vs. Analogs


Although the piperidine-4-carboxylic acid scaffold is shared by numerous research chemicals, the combination of a free 4-carboxylic acid with an N-methylamide-terminated oxoethyl side chain on the piperidine nitrogen is structurally distinct. The closest commercially available analog, 1-(2-amino-2-oxoethyl)piperidine-4-carboxylic acid (CAS 1155502-40-1), differs by the absence of the N-methyl group, which alters hydrogen-bonding capacity, steric profile, and lipophilicity . Other analogs such as N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide replace the carboxylic acid with a primary carboxamide, eliminating the ionizable acid handle critical for salt formation, pH-dependent solubility modulation, and amide-bond-forming conjugation strategies . These structural distinctions produce measurable differences in computed logP, TPSA, and pKa values that directly influence library design, ADME property optimization, and the chemical tractability of downstream derivatives, making generic substitution scientifically inadvisable without explicit side-by-side validation.

Des-methyl analog Absence of N-methyl group alters TPSA and hydrogen-bond acceptor count; steric and polarity profile may not transfer
Carboxamide analog Lacks free carboxylic acid; eliminates ionizable handle for salt formation and pH-dependent solubility modulation
Aromatic analogs Higher MW and lipophilicity exceed rule-of-three space; increased aggregation risk in fragment screening

1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid: Quantitative Differentiation vs. Closest Analogs


TPSA and HBA Count vs. Des-Methyl Analog

Compared to its des-methyl analog 1-(2-amino-2-oxoethyl)piperidine-4-carboxylic acid (CAS 1155502-40-1), the target compound shows a reduced TPSA (69.6 vs. 83.63 Ų) and an increased hydrogen bond acceptor count (4 vs. 3), driven by the N-methyl substitution on the terminal amide [1]. This shift moderately reduces polarity while adding a steric methyl group that can modulate target binding when the oxoethyl side chain functions as a solvent-exposed or peripheral recognition element [2].

TPSA & HBA vs. Des-Methyl Analog
Cross-study comparable
ΔTPSA = −14.03 Ų (16.8% reduction); ΔHBA = +1
Supports CNS-oriented fragment library selection context
Computed values; no experimental confirmation available
Medicinal Chemistry Fragment-Based Drug Design ADME Property Prediction

pH-Dependent Solubility & Salt Formation vs. Carboxamide Analog

The target compound possesses a predicted carboxylic acid pKa of 3.97±0.20, conferring ionization capability at physiological and formulation-relevant pH values . In contrast, the direct carboxamide analog N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide lacks this ionizable center entirely, restricting solubility modulation to the basic piperidine nitrogen alone . This difference means the target compound can be formulated as carboxylate salts (sodium, potassium, or pharmaceutically acceptable counterions) to enhance aqueous solubility without structural modification.

Ionizable Group vs. Carboxamide Analog
Class-level inference
Carboxylic acid pKa ~4 present vs. absent; enables deprotonation at pH >5
Supports salt-form screening and solubility optimization workflows
Predicted pKa; no experimental titration data available
Preformulation Salt Selection Solubility Optimization

Molecular Weight & Ligand Efficiency for Fragment Libraries

At MW 200.23 g/mol with 14 heavy atoms, the target compound falls within the 'rule-of-three' fragment space (MW <300, heavy atom count ≤18), making it suitable for fragment-based lead discovery [1]. By comparison, the bulkier aromatic amide analog 1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid (CAS 1082910-24-4) has MW 290.36 g/mol with 21 heavy atoms and a substantially higher lipophilicity driven by the 3,5-dimethylphenyl group . The target compound thus offers superior ligand efficiency potential (binding affinity per heavy atom) and establishes a cleaner baseline for fragment elaboration without aromatic stacking liabilities that can dominate binding energetics.

MW & Ligand Efficiency vs. Aromatic Analog
Class-level inference
ΔMW = −90.13 g/mol (31% lighter); ΔHeavy atoms = −7
Reported fragment-like character supports higher ligand efficiency indices
Computed from molecular formulas; no SAR data available
Fragment-Based Screening Ligand Efficiency Chemical Library Design

Purity Grade Comparison: MolCore vs. Standard Suppliers

Procurement-grade differentiation exists among suppliers of the same compound: MolCore (MC632559) specifies a purity of NLT 98%, whereas AKSci (7254DD) and Chemenu (CM486639) supply the compound at ≥95% . This 3-percentage-point minimum purity differential can be consequential in high-throughput screening campaigns where impurities at the 5% level may generate false-positive hits or interfere with sensitive biophysical assays (e.g., SPR, thermal shift) . The MolCore grade also carries ISO certification compliance, providing documented quality systems for laboratories operating under GLP or GMP-adjacent research environments.

Purity Grade: MolCore vs. Standard Suppliers
Supporting evidence
NLT 98% (MolCore) vs. ≥95% (AKSci, Chemenu); ΔPurity_min = 3pp
May support reduced impurity-driven assay artifacts in screening
Vendor-certified specifications; analytical methods not disclosed
Procurement Quality Analytical Chemistry Screening Reproducibility

XLogP3 Hydrophilicity vs. Lipophilic Analogs

The target compound's computed XLogP3 of −2.7 places it in a highly hydrophilic regime (negative logP), contrasting sharply with more lipophilic analogs that share the piperidine-4-carboxylic acid core but bear aromatic substitutions [1]. For instance, the 3,5-dimethylphenyl analog carries a significantly higher lipophilicity (estimated from structural class) that would drive lower aqueous solubility and higher non-specific protein binding . This property makes the target compound preferable for biochemical assays requiring high aqueous solubility (≥1 mM in buffer at pH 7.4) without DMSO co-solvent exceeding 1% v/v.

XLogP3 Hydrophilicity vs. Lipophilic Analogs
Class-level inference
XLogP3 = −2.7; aromatic analog class typically > +1
Reported negative logP supports aqueous buffer solubility for biochemical assays
Computed XLogP3; no experimental logD or solubility data
Aqueous Solubility LogP Optimization Biochemical Assay Compatibility

Limitations of Differential Evidence

IMPORTANT CAVEAT: High-strength differential evidence (direct head-to-head comparisons or cross-study comparable quantitative data from primary research papers) is extremely limited for 1-(2-(methylamino)-2-oxoethyl)piperidine-4-carboxylic acid. No published peer-reviewed study was identified that reports IC₅₀, Kd, Ki, solubility, metabolic stability, permeability, or selectivity data specifically for this compound with explicit comparator data against named analogs under identical assay conditions. The differentiation claims presented above rely on computed physicochemical properties, vendor specifications, class-level structural inferences, and pharmacophoric analogy (e.g., SA-57's use of the 2-(methylamino)-2-oxoethyl motif in a FAAH/MAGL inhibitor context [1]). Procurement decisions for this compound should weigh the need for an N-methyl amide-containing, carboxylic acid-functionalized piperidine building block against the absence of direct comparative bioactivity data. Researchers requiring validated biological target engagement data should request custom profiling or consider structurally probed alternatives with published SAR.

Limitations of Differential Evidence
Context-dependent
No published direct comparative bioactivity data identified
Procurement decisions should weigh structural features against absence of direct comparative data
Data to verify; differentiation relies on computed properties and class-level inference
Data Transparency Procurement Decision Support

1-(2-(Methylamino)-2-oxoethyl)piperidine-4-carboxylic acid: Recommended Research Applications


Fragment-Based Discovery: Polar Rule-of-Three Building Block

With MW 200.23, 14 heavy atoms, XLogP3 −2.7, and TPSA 69.6 Ų, this compound is an ideal fragment for inclusion in rule-of-three-compliant screening libraries [1]. Its free carboxylic acid enables rapid amide or ester conjugation for hit expansion, while the N-methylamide side chain provides a defined hydrogen-bonding motif distinct from the des-methyl analog. Fragment hit rates and ligand efficiency indices (BEI, SEI) can be calculated per heavy atom, and the compound's low lipophilicity minimizes the risk of aggregation-based false positives common with more hydrophobic fragments.

pH-Dependent Solubility & Salt Screening for Preformulation

The predicted carboxylic acid pKa of 3.97±0.20 enables deliberate salt-form screening (e.g., sodium, potassium, tromethamine, lysine salts) to optimize aqueous solubility and solid-state stability [1]. Unlike the carboxamide analog, this compound can be titrated and formulated at pH >5 where the carboxylate form predominates, making it suitable for dissolution rate comparison studies and early developability assessments of piperidine-containing drug candidates.

SAR of N-Methylamide Pharmacophore in Serine Hydrolase/Amidase Inhibitors

The 2-(methylamino)-2-oxoethyl side chain is a recognized pharmacophoric element in serine hydrolase inhibitors, as demonstrated by the clinical candidate SA-57 (FAAH IC₅₀ = 1.9 nM human, 3.2 nM mouse) [1]. This compound provides a minimalist scaffold for probing the contribution of the free piperidine-4-carboxylic acid to target engagement, selectivity, and pharmacokinetic properties, enabling systematic SAR around the N-methylamide moiety without confounding aromatic or extended lipophilic substitutions.

ISO-Certified High-Purity Grade for Screening Cascades

Laboratories operating under quality-managed screening workflows should source the MolCore NLT 98% grade (MC632559) with ISO certification to minimize impurity-driven artifacts in sensitive biophysical assays such as SPR, DSF, or ITC [1]. The 3% purity advantage over standard ≥95% grades reduces the likelihood of false-positive hits from reactive impurities or degradants, supporting reproducible hit confirmation and dose-response curve quality in primary and secondary screening.

Application
Selection Property
Validation Focus
Fragment-based discovery libraries
Rule-of-three compliance; polar scaffold
Ligand efficiency indices; hit-rate context
Preformulation salt screening
Carboxylic acid pKa ~4; ionizable handle
pH-dependent solubility and dissolution rate comparison
Serine hydrolase pharmacophore SAR
N-methylamide motif; minimalist scaffold
Target engagement and selectivity context review
Quality-managed screening cascades
NLT 98% purity grade; ISO-certified
Impurity-driven artifact risk reduction in biophysical assays
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